molecular formula C29H38FN3O4 B3973507 1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate

1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3973507
M. Wt: 511.6 g/mol
InChI Key: UJWXLMJMKMNRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate, commonly known as FPPO, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.

Mechanism of Action

The mechanism of action of FPPO is not fully understood, but it is believed to act as a selective serotonin and dopamine receptor antagonist. This compound has been shown to bind to the 5-HT1A, 5-HT2A, and D2 dopamine receptors with high affinity, which may contribute to its pharmacological effects. FPPO has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate serotonin and dopamine signaling.
Biochemical and Physiological Effects
FPPO has been shown to have a variety of biochemical and physiological effects in animal models. In one study, FPPO was found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a region of the brain involved in learning and memory. BDNF is a protein that plays a key role in the growth and survival of neurons, and its upregulation has been associated with improved cognitive function and mood. FPPO has also been shown to decrease the levels of the stress hormone corticosterone in animal models, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of FPPO is its high selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the effects of these receptors on behavior and cognition. Another advantage is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one limitation of FPPO is its relatively low potency compared to other serotonin and dopamine receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on FPPO. One area of interest is the development of new drugs based on the FPPO scaffold with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying FPPO's effects on behavior and cognition. Additionally, further studies are needed to determine the safety and efficacy of FPPO as a therapeutic agent for neurological disorders.

Scientific Research Applications

FPPO has been widely used in scientific research due to its potential applications in various fields. In pharmacology, FPPO has been studied for its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, FPPO has been used to study the effects of serotonin and dopamine receptors on behavior and cognition. In medicinal chemistry, FPPO has been used as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36FN3.C2H2O4/c28-26-8-4-5-9-27(26)31-20-18-30(19-21-31)25-14-16-29(17-15-25)24-12-10-23(11-13-24)22-6-2-1-3-7-22;3-1(4)2(5)6/h1-9,23-25H,10-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWXLMJMKMNRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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